(3S)-1-(oxane-4-carbonyl)piperidine-3-carboxylic acid
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Overview
Description
(3S)-1-(oxane-4-carbonyl)piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring and an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(oxane-4-carbonyl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the piperidine ring, followed by the introduction of the oxane ring. Key steps may include:
Cyclization: Formation of the piperidine ring through intramolecular cyclization reactions.
Functional Group Introduction: Introduction of the oxane ring via cycloaddition or other suitable reactions.
Purification: Purification of the final product using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction efficiency and the development of scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(oxane-4-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but may include nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
(3S)-1-(oxane-4-carbonyl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3S)-1-(oxane-4-carbonyl)piperidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are involved in various biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperidine-3-carboxylic acid.
Oxane Derivatives: Compounds featuring oxane rings, such as tetrahydropyran-4-carboxylic acid.
Uniqueness
(3S)-1-(oxane-4-carbonyl)piperidine-3-carboxylic acid is unique due to the combination of both piperidine and oxane rings in its structure. This dual-ring system can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3S)-1-(oxane-4-carbonyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c14-11(9-3-6-17-7-4-9)13-5-1-2-10(8-13)12(15)16/h9-10H,1-8H2,(H,15,16)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFCJDXPMBYUMF-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)C2CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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